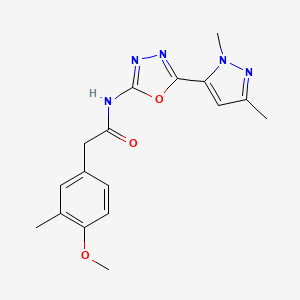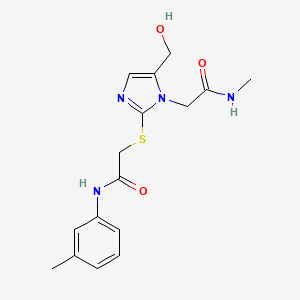![molecular formula C11H17FN4O2 B2875072 tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate CAS No. 1699012-21-9](/img/structure/B2875072.png)
tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate: is a chemical compound with the molecular formula C11H17FN4O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate typically involves the following steps:
Preparation of 6-fluoropyrimidin-4-ylamine: : This can be achieved by reacting 6-fluoropyrimidin-4-ol with ammonia under suitable conditions.
Formation of the intermediate amine: : The 6-fluoropyrimidin-4-ylamine is then reacted with ethylene oxide to form the intermediate amine.
Carbamate formation: : Finally, the intermediate amine is treated with tert-butyl chloroformate to yield the desired carbamate compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and conditions to maintain safety and efficiency. Continuous flow chemistry might be employed to enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Substituted derivatives at the carbamate group.
Scientific Research Applications
Tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound may be utilized in biological studies to understand the interactions of pyrimidine derivatives with biological molecules.
Industry: : Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate can be compared with other similar compounds, such as:
Tert-butyl N-ethylcarbamate: : A simpler carbamate derivative without the fluoropyrimidinyl group.
6-fluoropyrimidin-4-ylamine: : The amine derivative without the carbamate group.
The uniqueness of this compound lies in its combination of the fluoropyrimidinyl group and the carbamate functionality, which can impart distinct chemical and biological properties compared to its simpler counterparts.
Properties
IUPAC Name |
tert-butyl N-[2-[(6-fluoropyrimidin-4-yl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O2/c1-11(2,3)18-10(17)14-5-4-13-9-6-8(12)15-7-16-9/h6-7H,4-5H2,1-3H3,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTWFIHOUCMLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=CC(=NC=N1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2874991.png)
![4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2874992.png)
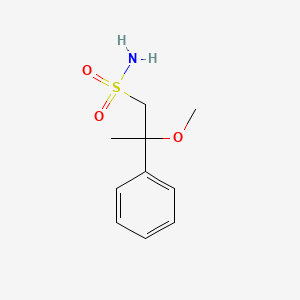
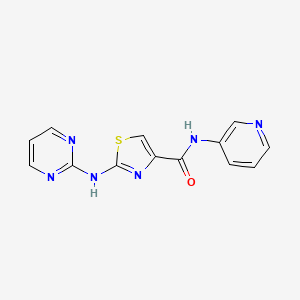
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide](/img/structure/B2874996.png)
![1-[1-(Indolizine-2-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione](/img/structure/B2874997.png)
![4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2874998.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2875000.png)
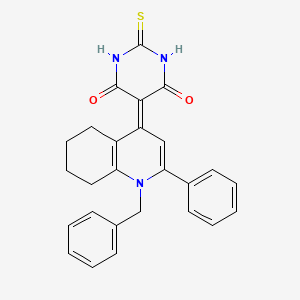
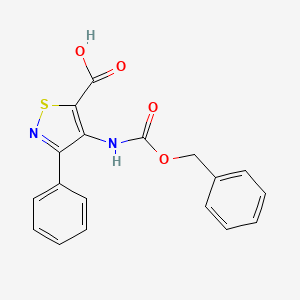
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide](/img/structure/B2875004.png)
![(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2875005.png)
